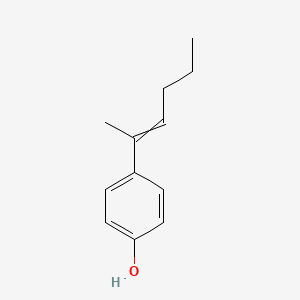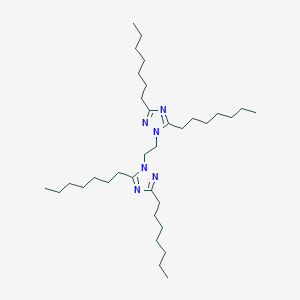
2-Amino-7-chloro-10H-phenoxazin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-10H-phenoxazin-3-OL is a chemical compound with the molecular formula C12H9ClN2O2. It is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and a hydroxyl group at the 3-position of the phenoxazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-10H-phenoxazin-3-OL typically involves the reaction of 2-amino-phenol with 2-chloroaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(II) chloride, and a base, such as sodium hydroxide, at elevated temperatures. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired phenoxazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-chloro-10H-phenoxazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxazine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-7-chloro-10H-phenoxazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenoxazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-chloro-10H-phenoxazin-3-OL involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound of 2-Amino-7-chloro-10H-phenoxazin-3-OL, known for its diverse applications in material science and medicine.
Phenothiazine: A structurally similar compound with applications in antipsychotic drugs and dyes.
Actinomycin D: A phenoxazine derivative used as an antibiotic and anticancer agent.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the phenoxazine ring. This structural modification enhances its biological activity and makes it a valuable compound for research in various fields .
Propiedades
Número CAS |
63463-87-6 |
|---|---|
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-amino-7-chloro-10H-phenoxazin-3-ol |
InChI |
InChI=1S/C12H9ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5,15-16H,14H2 |
Clave InChI |
BOOXQVJCESLTNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC3=C(N2)C=C(C(=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)




![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)







